Ethene;prop-1-ene

Description

Historical Context of Ethylene (B1197577) and Propylene (B89431) Polymerization

The journey to control the polymerization of ethylene and propylene is a landmark in chemical history. Before the 1950s, the polymerization of α-olefins often resulted in branched polymers with inconsistent molecular weight distributions, which limited their practical applications. libretexts.org A significant breakthrough occurred in 1953 when German chemist Karl Ziegler discovered a catalytic system capable of polymerizing ethylene at atmospheric pressure to produce linear, high-molecular-weight polyethylene (B3416737). libretexts.orgbritannica.comlibretexts.org This was a departure from previous methods that required high pressure and temperature. sciencehistory.org Ziegler's system utilized a combination of a transition metal halide and a main group element alkyl compound. libretexts.org

Inspired by Ziegler's findings, Italian chemist Giulio Natta extended this catalytic method to other olefins, including propylene. britannica.comsciencehistory.org In 1954, Natta successfully produced stereoregular polypropylene (B1209903), a crystalline material with a highly ordered molecular structure. sciencehistory.orgwikipedia.org This was a pivotal achievement, as controlling the stereochemistry of polymers was a long-sought goal. sciencehistory.org The catalysts developed by Ziegler and Natta, now famously known as Ziegler-Natta catalysts, enabled the synthesis of polymers with high linearity and stereoselectivity. libretexts.orgwikipedia.org These catalysts typically consist of a transition metal compound (from Group IV, such as titanium, zirconium, or hafnium) and an organoaluminum compound as a co-catalyst. libretexts.org

The profound impact of their work was recognized in 1963 when Karl Ziegler and Giulio Natta were jointly awarded the Nobel Prize in Chemistry for their discoveries in the field of the chemistry and technology of high polymers. sciencehistory.orgwikipedia.orgnobelprize.org Their discoveries paved the way for new and highly useful industrial processes, leading to the large-scale production of plastics like high-density polyethylene and polypropylene. sciencehistory.orgwikipedia.org The commercial manufacture of various polyolefins using Ziegler-Natta catalysts has been ongoing since 1956, and by 2010, the global production volume of plastics, elastomers, and rubbers from alkenes with these catalysts exceeded 100 million tonnes. wikipedia.org

Key Milestones in Ethylene and Propylene Polymerization:

| Year | Scientist(s) | Key Discovery/Achievement |

| 1953 | Karl Ziegler | Discovered a catalytic system for polymerizing ethylene into linear, high-molecular-weight polyethylene at atmospheric pressure. libretexts.orglibretexts.org |

| 1954 | Giulio Natta | Successfully polymerized propylene to produce stereoregular polypropylene using Ziegler's catalyst system. sciencehistory.org |

| 1956 | - | Commercial manufacturing of polyolefins using Ziegler-Natta catalysts began. wikipedia.org |

| 1963 | Karl Ziegler and Giulio Natta | Jointly awarded the Nobel Prize in Chemistry for their work on polymers. sciencehistory.orgwikipedia.orgnobelprize.org |

Significance of Ethylene-Propylene Copolymers (EPCs) and Ethylene-Propylene-Diene Monomers (EPDM) in Polymer Science

The ability to copolymerize ethylene and propylene opened up a new frontier in polymer science, leading to the creation of materials that combine the desirable properties of both polyethylene and polypropylene. Ethylene-propylene copolymers (EPCs) and ethylene-propylene-diene monomers (EPDM) are two of the most important classes of synthetic elastomers, valued for their versatility and performance.

The significance of these copolymers lies in their tunable properties. By varying the ratio of ethylene to propylene in the polymer chain, chemists can precisely control the material's crystallinity, and therefore its physical and mechanical properties. Higher ethylene content generally leads to a more crystalline, rigid material, while a higher propylene content results in a more amorphous, flexible, and rubbery polymer. This ability to tailor the microstructure allows for the production of a wide range of materials, from tough, impact-resistant plastics to soft, elastic rubbers.

EPDM represents a further advancement, where a small amount of a non-conjugated diene monomer is incorporated into the ethylene-propylene backbone. This diene introduces unsaturated sites in the polymer chain, which allows for vulcanization (or cross-linking) with sulfur-based systems. This cross-linking process creates a stable, three-dimensional network structure, significantly enhancing the material's elasticity, strength, and resistance to heat, weathering, and chemicals. The choice of the diene monomer also influences the curing rate and the final properties of the EPDM rubber.

The development of these copolymers has had a profound impact on numerous industries. Their excellent resistance to ozone, UV light, and weathering makes them ideal for outdoor applications such as roofing membranes, automotive seals, and hoses. Their good electrical insulation properties are utilized in wire and cable coatings. The ability to absorb significant amounts of fillers and oils while maintaining good physical properties also makes them economically attractive for a wide range of applications.

Classification and Nomenclature of Ethylene-Propylene Based Polymers

The classification of ethylene-propylene based polymers is primarily based on their composition and the presence or absence of a diene monomer, which dictates their curing capabilities.

Ethylene-Propylene Rubber (EPR) refers to a copolymer of ethylene and propylene. These are saturated polymers, meaning they lack double bonds in their main chain. Consequently, they cannot be cured or vulcanized using conventional sulfur-based methods. Instead, EPR is typically cured using peroxides. The properties of EPR can vary significantly depending on the ethylene/propylene ratio.

General Properties of Ethylene-Propylene Rubber (EPR):

| Property | Description |

| Composition | Copolymer of ethylene and propylene. |

| Saturation | Saturated polymer backbone (no double bonds). |

| Curing Method | Typically cured with peroxides. |

| Key Characteristics | Excellent resistance to heat, ozone, and weathering. Good electrical insulation properties. |

| Ethylene Content | Higher ethylene content increases crystallinity and hardness. |

| Propylene Content | Higher propylene content increases amorphous nature and flexibility. |

Ethylene-Propylene-Diene Monomer (EPDM) is a terpolymer, meaning it is composed of three different monomers: ethylene, propylene, and a small amount of a non-conjugated diene. The introduction of the diene monomer creates sites of unsaturation on a side chain, which allows for conventional sulfur vulcanization. This curing process forms a cross-linked network, imparting superior elasticity and durability to the material. The specific type of diene used can also be varied to control the curing characteristics.

General Properties of Ethylene-Propylene-Diene Monomer (EPDM):

| Property | Description |

| Composition | Terpolymer of ethylene, propylene, and a non-conjugated diene. |

| Saturation | Saturated polymer backbone with unsaturated side chains from the diene. |

| Curing Method | Can be cured with sulfur and accelerators due to the diene component. |

| Key Characteristics | Excellent resistance to heat, ozone, UV radiation, and weathering. Good flexibility at low temperatures. Good electrical insulation properties. |

| Diene Content | Typically low (a few percent), sufficient to allow for vulcanization without compromising the stability of the polymer backbone. |

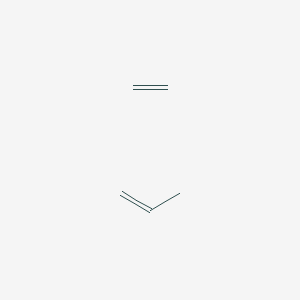

Structure

2D Structure

Properties

IUPAC Name |

ethene;prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6.C2H4/c1-3-2;1-2/h3H,1H2,2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQADJVZYDDRJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C.C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

115404-65-4, 725713-40-6, 106974-59-8, 56453-76-0, 68891-61-2, 69191-21-5, 9010-79-1, 106565-43-9, 725228-36-4, 106974-58-7, 29160-11-0, 811868-21-0 | |

| Record name | Isotactic ethylene-propylene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115404-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725713-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56453-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, homopolymer, mixt. with ethene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69191-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene-propylene block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106565-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, triblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=725228-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic ethylene-propylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29160-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, polymer with ethene, isotactic, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811868-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00905844 | |

| Record name | Ethene--prop-1-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Water or Solvent Wet Solid, White wax-like powder; [Honeywell MSDS] | |

| Record name | 1-Propene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene propylene copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20888 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-79-1, 68891-61-2, 100919-53-7 | |

| Record name | Ethene, polymer with 1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009010791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene--prop-1-ene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propene, polymer with ethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propene, polymer with ethene, oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Mechanisms and Kinetics of Ethylene and Propylene

Fundamental Principles of Olefin Polymerization

Olefin polymerization is a chemical process where small olefin molecules, such as ethylene (B1197577) and propylene (B89431), are linked to form long-chain polymers. fiveable.me This process generally occurs through coordination polymerization, where the monomer coordinates to a catalyst's active site before being inserted into the growing chain. fiveable.mefiveable.me The mechanism, often described by the Cossee-Arlman model, involves the coordination of the olefin monomer to a transition metal center, which is followed by its insertion into a metal-alkyl bond. numberanalytics.com Coordination chemistry is fundamental to this process, as the environment around the transition metal influences the catalyst's activity, selectivity, and stereospecificity. numberanalytics.com

Named after Karl Ziegler and Giulio Natta, Ziegler-Natta catalysts are used extensively in the synthesis of polymers from 1-alkenes (alpha-olefins). wikipedia.org These catalysts, for which Ziegler and Natta were awarded the Nobel Prize in Chemistry in 1963, facilitate the production of stereoregular polymers. wikipedia.orgresearchgate.net There are two main classes of Ziegler-Natta catalysts: heterogeneous supported catalysts and soluble homogeneous catalysts. wikipedia.org Typically, "Ziegler catalysts" refer to titanium-based systems for ethylene conversions, while "Ziegler-Natta catalysts" are used for propylene conversions. wikipedia.org These catalysts generally consist of a transition metal compound from Group IV, such as titanium, and an organoaluminum co-catalyst. libretexts.org

The dominant catalysts in the polyolefin industry are heterogeneous Ziegler-Natta catalysts. wikipedia.org These systems are typically composed of titanium compounds, such as titanium tetrachloride (TiCl4), supported on a high-surface-area material like magnesium chloride (MgCl2). rsc.orgpnas.org They are used in conjunction with a cocatalyst, most commonly an organoaluminum compound like triethylaluminium (Al(C2H5)3). wikipedia.orgscienomics.com

The use of a support material like MgCl2 has been a significant advancement, greatly improving the efficiency of polyolefin production. scienomics.com These supported catalysts are crucial for producing high-density polyethylene (B3416737) (HDPE) and highly crystalline isotactic polypropylene (B1209903). wikipedia.orglibretexts.org Heterogeneous catalysts often possess multiple types of active sites, which results in polymers with a broad molecular weight distribution. mdpi.comscispace.com

Table 1: Components of a Typical Heterogeneous Ziegler-Natta Catalyst System

| Component | Example | Function |

| Catalyst Precursor | Titanium tetrachloride (TiCl4) | Provides the active transition metal center. scienomics.com |

| Support | Magnesium chloride (MgCl2) | Increases catalyst activity and surface area. rsc.orgscienomics.com |

| Cocatalyst | Triethylaluminium (Al(C2H5)3) | Activates the catalyst precursor. wikipedia.orglibretexts.org |

| Internal/External Donor | Esters, Diethers | Improves stereoselectivity and controls active site formation. rsc.orgwikipedia.org |

This table provides an overview of the key components in heterogeneous Ziegler-Natta catalyst systems used for ethylene and propylene polymerization.

The activity and stereoselectivity of Ziegler-Natta catalysts are critical factors that determine the properties of the resulting polymer. Catalyst activity can be influenced by various factors, including the presence of poisons like methanol (B129727) or acetone, which can reduce the number of active sites. researchgate.net Hydrogen is often used as a chain transfer agent to control the molecular weight of the polymer. researchgate.net

Stereoselectivity, the ability to control the spatial arrangement (tacticity) of the polymer chain, is a key feature of Ziegler-Natta catalysis, particularly for propylene polymerization. fiveable.me The addition of organic modifiers, known as electron donors (e.g., esters or diethers), can significantly enhance the isospecificity of the catalyst, leading to highly crystalline isotactic polypropylene. wikipedia.orgscispace.com These donors react with catalyst components to transform aspecific centers into isospecific ones. scispace.com Different active sites on a single catalyst can produce polymers with varying stereoregularity and molecular weights. scispace.com The resulting tacticity (isotactic, syndiotactic, or atactic) dramatically affects the polymer's physical properties; for instance, atactic polypropylene is a soft, amorphous material, whereas isotactic polypropylene is a high-melting, crystalline solid. libretexts.org

Table 2: Influence of Electron Donors on Propylene Polymerization with Ziegler-Natta Catalysts

| Electron Donor | Effect on Polymer Properties | Reference |

| Diisopropyldimethoxysilane (P-donor) | Lower polydispersity index (PDI), higher propylene content in copolymers. | scispace.com |

| Dicyclopentyldimethoxysilane (D-donor) | Higher isospecificity, higher ethylene content in copolymers. | scispace.com |

This interactive table summarizes the differential effects of two types of external electron donors on the properties of polymers synthesized using a fourth-generation Ziegler-Natta catalyst.

Metallocene catalysts represent a newer generation of catalysts for olefin polymerization that offer more precise control over polymer architecture compared to traditional Ziegler-Natta systems. researchgate.netbehinpolymerco.com These are typically homogeneous catalysts based on complexes of Group 4 metals like zirconium or titanium, containing cyclopentadienyl (B1206354) (Cp) ligands or their derivatives. wikipedia.org They are usually activated by a cocatalyst called methylaluminoxane (B55162) (MAO). wikipedia.orgmdpi.com The development of metallocene catalysts has enabled the synthesis of polymers with highly defined microstructures, tacticities, and distributions of comonomers. mdpi.com

A key advantage of metallocene catalysts is that they function as single-site catalysts. mdpi.com Unlike the multi-site nature of heterogeneous Ziegler-Natta catalysts, metallocenes possess well-defined, uniform active sites. behinpolymerco.com This uniformity allows for precise control over the polymerization process, leading to the production of polymers with narrow molecular weight distributions (MWD) and uniform chemical composition. mdpi.comresearchgate.net This level of control makes it possible to tailor polymer properties for specific applications, such as producing linear low-density polyethylene (LLDPE) with superior mechanical properties. behinpolymerco.com The immobilization of these single-site catalysts onto solid supports is a critical step for their industrial application, as it helps control polymer morphology and reduces the amount of expensive cocatalyst needed. researchgate.net

The structure of the metallocene complex itself has a profound influence on the polymerization process and the final polymer properties. acs.org By varying the ligand framework—such as using unbridged or bridged cyclopentadienyl, indenyl, or fluorenyl ligands—the catalytic performance can be significantly altered. acs.org

Bridged metallocene complexes, often referred to as "ansa-metallocenes," have shown better comonomer incorporation in ethylene/α-olefin copolymerization compared to their unbridged counterparts. nih.gov The steric hindrance and electronic properties of the ligands affect catalyst activity, stereospecificity, and the molecular weight of the resulting polymer. acs.orgresearchgate.net For example, the steric hindrance of a catalyst can suppress chain transfer reactions, leading to higher molecular weight polymers, and can also influence the regioregularity and isotacticity of polypropylene. researchgate.net The symmetry of the metallocene complex is crucial for determining the stereochemistry of polypropylene, with different symmetries leading to isotactic or syndiotactic polymers. acs.org

Table 3: Effect of Metallocene Structure on Polymerization Outcomes

| Metallocene Structural Feature | Influence on Polymerization | Example Catalyst Type |

| Bridged Ligands (ansa-metallocenes) | Enhanced comonomer incorporation, control of stereospecificity. nih.gov | rac-Me2Si(2-Methyl-4-Aryl-Indenyl)2ZrCl2 acs.org |

| Unbridged Ligands | Can be excellent for ethylene polymerization but may produce atactic polypropylene. acs.org | (Fluorenyl)(cyclopentadienyl) metallocene dichloride acs.org |

| Ligand Substituents | Affects catalyst activity, molecular weight, and can hinder deactivation pathways. acs.org | Methyl substituents on fluorenyl ligands. acs.org |

This interactive table illustrates how different structural aspects of metallocene catalysts impact the polymerization of ethylene and propylene.

Metallocene Catalysis in Ethylene-Propylene Polymerization

Active Center Fraction ([C*]/[Zr]) and its Variation

The efficiency of a metallocene catalyst is not solely determined by its intrinsic activity but also by the fraction of metal centers that are active for polymerization, known as the active center fraction ([C*]/[Zr] for zirconium-based catalysts). This value is often significantly less than 100% and can vary dramatically depending on the monomer, catalyst structure, and reaction conditions.

Studies comparing ethylene and propylene polymerization often reveal stark differences in the active center fraction. For instance, with certain Ziegler-Natta catalysts, the active center concentration ([C]) is notably lower in ethylene polymerization (<0.6% [C]/[Ti]) compared to propylene polymerization (1.5%–4.9% [C*]/[Ti]). nih.gov This discrepancy is attributed to differences in how efficiently the nascent polymer fragments the catalyst support, which is a crucial step for exposing active sites. nih.gov

In homogeneous metallocene systems, the type of alkylaluminum cocatalyst and the monomer itself also influence the active center fraction. Research using ansa-zirconocene catalysts activated with borate (B1201080) and alkylaluminums (triethylaluminium - TEA or triisobutylaluminium - TIBA) showed that for the same catalyst, the active center fraction is considerably higher in ethylene polymerization than in propylene polymerization. mdpi.com For one specific metallocene (rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2), the [C*]/[Zr] was over 60% for ethylene but did not exceed 44% for propylene. mdpi.com This suggests that even in a soluble system, the nature of the monomer plays a key role in either activating or maintaining the catalytic species. mdpi.com

Furthermore, the active center fraction is not static; it can change over the course of the polymerization. In some systems, the fraction of active centers increases initially before reaching a steady state or declining due to deactivation processes. researchgate.netresearchgate.net

Table 1: Comparison of Active Center Fractions in Ethylene vs. Propylene Polymerization

| Catalyst System | Monomer | Active Center Fraction ([C*]/[Metal]) | Reference |

| MgCl2-supported Z-N | Ethylene | <0.6% | nih.gov |

| MgCl2-supported Z-N | Propylene | 1.5%–4.9% | nih.gov |

| rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2/Borate | Ethylene | >60% | mdpi.com |

| rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2/Borate | Propylene | <44% | mdpi.com |

| rac-Et(Ind)2ZrCl2/Borate | Ethylene | 45–57% | mdpi.com |

| rac-Et(Ind)2ZrCl2/Borate | Propylene | <26% | mdpi.com |

Stereoblock Ethylene/Propylene Copolymers via Metallocene Catalysts

The development of metallocene catalysts has enabled the synthesis of polymers with precisely controlled microstructures, including stereoblock copolymers. nih.gov These materials consist of alternating stereoregular (e.g., isotactic or syndiotactic) and irregular (atactic) segments within the same polymer chain. While much of the research has focused on stereoblock polypropylene, the underlying principles are applicable to ethylene/propylene copolymers.

The synthesis of stereoblock polymers is often achieved using "oscillating" catalysts. These are metallocene complexes that can exist in equilibrium between different coordination geometries, each imparting a different level of stereocontrol. For example, a catalyst might switch between a chiral form that produces isotactic sequences and an achiral form that generates atactic sequences. acs.org One such catalyst, [1-methyl-1-naphthylethyl-2-inden-1-yl]zirconium(IV) trichloride, produces stereoblock polypropylene by isomerizing between coordinated (chiral, isospecific) and uncoordinated (achiral, aspecific) states of its naphthyl ligand. acs.org The length of the isotactic blocks in the resulting polymer is dependent on the polymerization temperature, which influences the rate of catalyst isomerization. acs.org

Applying this concept to ethylene-propylene copolymerization, a catalyst could potentially create blocks of isotactic polypropylene interspersed with random ethylene-propylene sequences. The ability of certain metallocenes to mediate living polymerization, where termination and chain transfer are suppressed, further allows for the deliberate synthesis of block copolymers by sequential monomer addition. acs.org This has been demonstrated in the formation of ethylene and propylene-based block copolymers. nih.gov

Post-Metallocene Catalysis

Following the intensive development of metallocene catalysts, the field expanded to include a diverse range of non-cyclopentadienyl, single-site catalysts, collectively known as "post-metallocene" catalysts. d-nb.infowikipedia.org These systems often feature chelating ligands with heteroatoms like nitrogen and oxygen. researchgate.net A key goal in this area is to replicate the high activity and single-site characteristics of metallocenes while accessing new polymer architectures and potentially improving performance under industrial conditions. d-nb.inforesearchgate.net

Prominent examples of post-metallocene catalysts include:

Pyridyl-amido based catalysts : These early metal (e.g., hafnium, zirconium) complexes are used in high-temperature solution processes to produce isotactic polypropylene and olefin multiblock copolymers via chain-shuttling polymerization. acs.org

α-diimine ligand systems : Late transition metal complexes, particularly those with bulky α-diimine ligands (e.g., nickel, palladium), are notable. wikipedia.org DuPont's Versipol® catalysts, for example, can homopolymerize ethylene into a range of materials from high-density polyethylene to hyperbranched oils through a "chain-walking" mechanism. chemeurope.com

Pyridine-bis(imine) iron complexes : These tridentate ligand systems have proven to be remarkably active for ethylene polymerization, producing very linear polyethylene. chemeurope.com

Salicylaldiminato catalysts : Zirconium complexes with these ligands demonstrate extremely high activity for ethylene polymerization. chemeurope.com

Despite intensive research, the commercialization of post-metallocene catalysts has been selective, as they must compete with well-established and robust Ziegler-Natta and metallocene technologies. chemeurope.com

Other Emerging Catalytic Systems

Research continues to push the boundaries of olefin polymerization, leading to novel catalytic systems beyond the metallocene and post-metallocene classifications.

One emerging area involves the use of new types of activators. For instance, isobutylaluminum aryloxides have been shown to be effective activators for dimethyl bis-indenyl metallocene complexes in the production of ethylene/propylene copolymers and terpolymers. mdpi.com The structure of the aryloxide activator can influence the catalytic properties and the final polymer characteristics. mdpi.com

Another innovative approach is the use of Metal-Organic Frameworks (MOFs) as catalyst supports. nih.gov By immobilizing zirconocene (B1252598) complexes within the porous structure of MOFs like MOF-5 or ZIF-8, researchers can create supported catalysts with good activity. The properties of the resulting polyethylene, including achieving ultrahigh molecular weight, can be tuned by altering the pore size and chemical functionality of the MOF support. nih.gov

Cascade catalysis presents another frontier, where multiple catalytic reactions are combined in a single process. One study explored the direct conversion of ethylene to propylene (ETP) in a one-pot system using two different catalysts. Ethylene is first dimerized to 2-butene (B3427860) over a Ni-AlKIT-6 catalyst, which then reacts with remaining ethylene via metathesis over a ReOx/Al2O3 catalyst to yield propylene. acs.org

Reaction Kinetics of Ethylene and Propylene Polymerization

The kinetics of polymerization, including the rate of reaction over time and the mechanisms of chain termination, are fundamental to controlling polymer production and properties.

Time-Dependent Variations in Polymerization Rate

The rate of polymerization (Rp) for both ethylene and propylene is typically not constant throughout the reaction. For heterogeneous Ziegler-Natta catalysts, the polymerization rate often shows an initial acceleration period, followed by a period of steady activity, and finally a decay period. nih.gov However, the specific kinetic profile can differ significantly between the two monomers.

In a comparative study using the same MgCl2-supported Ziegler-Natta catalyst, ethylene polymerization exhibited a rapid decay in rate after an initial 3-minute rise, whereas propylene polymerization showed a much more stable rate over time. nih.gov The activity for ethylene polymerization was also found to be about 75% lower than that for propylene. nih.gov This behavior is often linked to the physical processes of catalyst fragmentation and monomer diffusion through the growing polymer particle. nih.govresearchgate.net

For homogeneous metallocene systems, the polymerization rate can also show a steep decline with time. This is particularly true for the apparent propagation rate constant (kp), which can decrease rapidly in the initial stages of the reaction. researchgate.net This decay is often attributed to diffusion limitations imposed by the growing polymer chains around the catalytic center. researchgate.net The rate of decay can be different for ethylene and propylene, reflecting their different diffusion characteristics and intrinsic reactivities.

Chain Transfer Reactions and Termination Mechanisms

Chain transfer and termination are non-propagation reactions that stop the growth of a polymer chain and are critical in determining the final molecular weight of the polymer. wikipedia.org A chain transfer reaction deactivates a growing chain but initiates a new one, while a termination reaction deactivates the active center. wikipedia.orgyoutube.com

Key chain transfer mechanisms in ethylene and propylene polymerization include:

Chain Transfer to Monomer : An active polymer chain can transfer a hydrogen atom to a monomer molecule. This terminates the existing chain and creates a new radical on the monomer, which can then initiate a new chain. wikipedia.orgopen.edu

Chain Transfer to Alkylaluminum : This is a dominant chain termination pathway in many metallocene/aluminoxane systems. mdpi.comnih.gov The growing polymer chain is transferred to the aluminum co-catalyst (e.g., TEA, TIBA, or MAO), resulting in a polymer with a saturated end group and a re-activated catalytic center. nih.gov The rate of this reaction can be influenced by the steric bulk of the alkylaluminum. conicet.gov.ar

β-Hydride Elimination : This is an intramolecular chain transfer process where a β-hydrogen atom on the growing polymer chain is transferred to the metal center, eliminating the polymer with a vinyl end group and forming a metal-hydride species. nih.govacs.org This metal-hydride can then react with another monomer to start a new chain.

In radical polymerization, termination often occurs when two growing radical chains combine (coupling) or when one abstracts a hydrogen from the other (disproportionation). open.edu In coordination polymerization, true bimolecular termination is less common, and chain transfer reactions are the primary means of controlling molecular weight. utwente.nl

Influence of Reaction Conditions on Kinetics

Temperature:

The effect of polymerization temperature on the kinetics of ethylene and propylene polymerization is complex. Generally, an increase in temperature can lead to a higher rate of polymerization. For instance, in propylene polymerization using a specific catalyst system, the maximum catalyst activity was observed at 40°C. researchgate.net However, at higher temperatures, the solubility of the propylene monomer may decrease, which can, in turn, reduce the catalyst activity. researchgate.net In some cases, a higher polymerization temperature (e.g., 60°C) has resulted in higher activity and propagation rate constants (kp). researchgate.net

For ethylene polymerization, the influence of temperature on the reaction rate may not be as significant within certain pressure ranges. researchgate.net However, temperature does have a notable impact on the properties of the resulting polymer. For example, ethylene propylene rubber (EPR) maintains its flexibility at low temperatures, down to approximately -50°C, due to its low glass transition temperature. youtube.com As the temperature increases, EPR can maintain its mechanical strength up to 130-160°C, depending on the curing method. youtube.com Beyond these temperatures, thermal degradation can occur. youtube.com In ethylene/1-hexene (B165129) copolymerization, raising the temperature from 0°C to 50°C significantly lowered the copolymer's molecular weight, while the homopolymer's molecular weight was only slightly affected. nih.gov

Pressure:

Monomer pressure is another critical factor influencing polymerization kinetics. An increase in monomer pressure generally leads to a higher concentration of the monomer at the catalyst's active sites, which in turn increases the rate of polymerization. xpublication.com This has been observed in ethylene polymerization, where increasing the monomer pressure sharply increased catalyst productivity. xpublication.com The rate of polymerization has been reported to be first-order with respect to ethylene concentration for Ziegler-Natta catalysts. xpublication.com

Higher monomer pressure can also affect the molecular weight of the resulting polymer. An increase in ethylene pressure from 0.1 to 0.4 MPa led to an increase in the polymer's molecular weight. xpublication.com However, further increases in pressure may not have a significant effect on the molecular weight. xpublication.com In some instances, an increase in polymerization pressure can lead to a decrease in the molecular weight distribution (MWD) of the polymer. xpublication.com

Catalyst Concentration and Composition:

The concentration and type of catalyst and cocatalyst play a crucial role in polymerization kinetics. The ratio of cocatalyst to catalyst, such as the Al/Ti molar ratio in Ziegler-Natta systems, is a sensitive parameter. uni-pannon.hu The cocatalyst serves to activate the primary catalyst and also to scavenge impurities. uni-pannon.hu Increasing the molar ratio of cocatalyst (like modified methylaluminoxane, MMAO) to the catalyst can significantly enhance the activity but may reduce the molecular weight of the polymer. researchgate.net

The type of cocatalyst used can also have a profound effect. For instance, in ethylene and propylene polymerizations with metallocene catalysts, different alkylaluminum cocatalysts (such as triethylaluminium - TEA and triisobutylaluminium - TIBA) can lead to different activities and polymer properties. mdpi.com These differences are attributed to their varying alkylation, reduction, and chain transfer characteristics. mdpi.com

The following table summarizes the general influence of reaction conditions on polymerization kinetics:

| Reaction Condition | Effect on Polymerization Rate | Effect on Molecular Weight |

| Temperature | Generally increases, but can decrease at very high temperatures due to reduced monomer solubility. researchgate.net | Generally decreases with increasing temperature. nih.gov |

| Pressure | Generally increases with increasing monomer pressure. xpublication.com | Generally increases with increasing pressure, up to a certain point. xpublication.com |

| Catalyst/Cocatalyst Concentration | Activity generally increases with higher cocatalyst to catalyst ratios. researchgate.net | Can decrease with higher cocatalyst to catalyst ratios. researchgate.net |

Stereoregularity and Microstructure Control in Polymerization

The arrangement of monomer units within a polymer chain, known as stereoregularity and microstructure, is a critical factor that determines the physical and mechanical properties of the resulting polymer. In the polymerization of propylene and the copolymerization of ethylene and propylene, controlling this arrangement is key to producing materials with desired characteristics, from elastomers to thermoplastics.

Isotactic, Syndiotactic, and Atactic Sequences

In the polymerization of propylene, the methyl groups on the polymer backbone can be arranged in different spatial orientations, leading to different stereochemical structures. researchgate.net

Isotactic Polypropylene (iPP): All methyl groups are located on the same side of the polymer chain. This regular structure allows the polymer chains to pack closely together, resulting in a highly crystalline material with high tensile strength and stiffness.

Syndiotactic Polypropylene (sPP): The methyl groups alternate regularly from one side of the polymer chain to the other. This structure also has a high degree of regularity and can lead to crystalline materials, though often with different properties than iPP.

Atactic Polypropylene (aPP): The methyl groups are arranged randomly on either side of the polymer chain. This lack of order prevents the chains from packing efficiently, resulting in an amorphous, rubbery material with low crystallinity and strength.

The type of catalyst used is a primary factor in determining the stereoregularity of polypropylene. Ziegler-Natta and metallocene catalysts can be designed to produce highly isotactic or syndiotactic polymers.

Monomer Sequence Distribution

In ethylene-propylene copolymers, the arrangement of the ethylene (E) and propylene (P) monomer units along the polymer chain is referred to as the monomer sequence distribution. This distribution significantly impacts the copolymer's properties.

Random Copolymers: Ethylene and propylene units are distributed randomly along the chain. These copolymers are typically amorphous and elastomeric, as the irregular structure prevents crystallization.

Alternating Copolymers: Ethylene and propylene units alternate in a regular E-P-E-P pattern. This can lead to specific properties depending on the regularity of the alternation.

Block Copolymers: The polymer chain consists of long sequences (blocks) of one monomer followed by long sequences of the other (e.g., E-E-E-...-P-P-P-...). These materials can exhibit properties of both polyethylene and polypropylene and can act as thermoplastic elastomers.

The monomer sequence distribution is influenced by the relative reactivity of the monomers and the type of catalyst system used. For example, copolymerization of ethylene and 1-hexene at 0°C with a specific unbridged zirconocene catalyst resulted in a random sequence distribution, while at 50°C, a blocky sequence distribution was observed. nih.gov

Factors Influencing Stereoregularity

Several factors can be manipulated to control the stereoregularity and microstructure of polymers during polymerization.

Catalyst Type: The design of the catalyst is the most critical factor.

Ziegler-Natta Catalysts: Traditional heterogeneous Ziegler-Natta catalysts, often supported on magnesium chloride, can produce highly isotactic polypropylene. The addition of internal and external electron donors is crucial for controlling the stereospecificity.

Metallocene Catalysts: These are homogeneous catalysts that offer precise control over the polymer's microstructure. The symmetry and steric environment of the metallocene ligand determine the stereochemistry of the resulting polymer. For instance, C2-symmetric metallocenes typically produce isotactic polypropylene, while Cs-symmetric metallocenes can produce syndiotactic polypropylene. Unbridged metallocenes have also been shown to influence comonomer incorporation and sequence distribution. nih.gov

Temperature: Polymerization temperature can influence stereoregularity. In some Ziegler-Natta systems for propylene polymerization, an increase in temperature can lead to a decrease in the isotactic index (I.I.) of the resulting polypropylene. researchgate.net This is sometimes attributed to the increased extraction of the internal donor from the catalyst by the cocatalyst at higher temperatures. researchgate.net

Monomer Concentration and Type: The concentration of the monomers and the presence of comonomers can affect the microstructure. In ethylene/α-olefin copolymerization, the concentration of the α-olefin in the feed will directly impact its incorporation into the polymer chain. The type of α-olefin can also influence the polymerization kinetics and the properties of the resulting copolymer.

The following table provides a summary of factors influencing stereoregularity:

| Factor | Influence on Stereoregularity and Microstructure |

| Catalyst Type | Primary determinant of tacticity (isotactic, syndiotactic, atactic) and monomer sequence distribution. nih.gov |

| Temperature | Can affect the degree of stereocontrol, with higher temperatures sometimes leading to lower isotacticity. researchgate.net |

| Monomer Feed Composition | The ratio of monomers in the feed influences the composition and sequence distribution of copolymers. |

| Cocatalyst/Electron Donors | Crucial for activating the catalyst and controlling stereospecificity in Ziegler-Natta systems. |

Advanced Synthesis Methodologies

In-situ Polymerization Techniques

In-situ polymerization, in the context of ethene and prop-1-ene (B156429), primarily refers to the direct copolymerization of these monomers, often with the inclusion of other comonomers, using advanced catalyst systems. This approach allows for the creation of copolymers with tailored microstructures and properties directly within the reactor. The development of late-transition-metal catalysts, particularly those based on nickel and palladium, has been a significant area of research. These catalysts exhibit a higher tolerance to polar functional groups compared to traditional Ziegler-Natta or metallocene catalysts. nih.gov

The use of sophisticated instrumentation for in-situ and operando molecular characterization studies is crucial for advancing the understanding and development of these catalytic processes. lehigh.edu This allows researchers to study the catalyst's behavior and the polymerization reaction in real-time, leading to the design of more efficient and selective catalysts.

Copolymerization with Polar Monomers

The copolymerization of ethene and prop-1-ene with polar monomers is a key area of research aimed at producing functionalized polyolefins with improved properties such as adhesion, dyeability, printability, and compatibility with other materials. mdpi.commdpi.com The incorporation of even a small percentage of polar monomers can significantly enhance the performance of the resulting polymer. mdpi.commdpi.com

Late-transition-metal catalysts, especially nickel and palladium complexes, are effective for this purpose due to their lower Lewis acidity and electrophilicity, which makes them more tolerant to the polar functional groups that would typically deactivate earlier transition metal catalysts. nih.gov Research has focused on designing various ligand structures for these catalysts to fine-tune the copolymerization process, affecting catalytic activity, polymer molecular weight, and the rate of polar monomer incorporation. nih.govmdpi.com

Recent advancements have seen the development of nickel catalysts with different ligand types, such as α-diimine, salicylaldimine/ketoiminato, phosphino-phenolate, and phosphine-sulfonate, each influencing the catalyst's performance in unique ways. mdpi.comresearchgate.net For instance, some phosphine-phenolate Ni catalysts, when supported, can copolymerize ethylene (B1197577) with a variety of polar monomers in slurry and gas phase processes. mdpi.com The table below summarizes the performance of select nickel catalysts in the copolymerization of ethylene with polar monomers.

| Catalyst Type | Polar Monomer | Activity (g mol⁻¹ h⁻¹) | Incorporation (mol%) | Molecular Weight (Mₙ, kg/mol ) |

| Methylene-bridged BPMO Nickel | Acetoxy Acrylate (AAc) | 2.4 × 10³ | 0.51 | - |

| Imine-bridged bisphosphine-monoxide Nickel | Methyl Acrylate (MA) | - | 2.1–3.7 | 3.9–9.9 |

| Anilinonaphthoquinone-ligated Palladium | Methyl Acrylate (MA) | up to 55,000 | 3.54 | - |

| Anilinonaphthoquinone-ligated Palladium | 5-norbornen-2-yl acetate (B1210297) (NBAC) | up to 356,000 | 36.1–81.1 | - |

Data sourced from multiple research findings. mdpi.commdpi.comresearchgate.net

Alternative Monomer Feedstocks and Processes

The petrochemical industry is actively exploring alternative feedstocks and processes for the production of ethene and prop-1-ene to reduce reliance on traditional crude oil-based naphtha and to improve economic competitiveness.

Shale gas, rich in natural gas liquids (NGLs) like ethane (B1197151) and propane (B168953), has become a significant feedstock for ethene and prop-1-ene production, particularly in the United States. aidic.itnsf.govhosemaster.com The primary method for converting these alkanes to alkenes is steam cracking. aidic.ithosemaster.comwikipedia.org This process involves heating the hydrocarbons with steam to high temperatures (around 850°C) to break them down into smaller, unsaturated molecules. hosemaster.comwikipedia.org

Naphtha, derived from crude oil, remains a predominant feedstock for ethene and prop-1-ene globally. hosemaster.comulisboa.ptoilngasprocess.com Steam cracking of naphtha produces a broader range of products, including a significant amount of prop-1-ene and aromatics, compared to the cracking of ethane. wikipedia.orgulisboa.pt The choice between shale gas and naphtha as a feedstock depends on regional availability and pricing. aidic.ithosemaster.com

The table below provides a typical yield comparison for the steam cracking of different feedstocks.

| Feedstock | Ethene Yield (wt%) | Prop-1-ene Yield (wt%) |

| Ethane | High | Low |

| Propane | Moderate | Moderate |

| Naphtha | 25 - 35 | 14 - 18 |

Data compiled from various industry sources. ulisboa.ptscribd.com

The Methanol-to-Olefins (MTO) process is a commercially established technology that provides an alternative route to ethene and prop-1-ene from non-petroleum sources like natural gas, coal, or biomass, via methanol (B129727). acs.orghoneywell.comcatalysis.blogdicp.ac.cn This process is particularly significant for regions with abundant coal or natural gas reserves. acs.orghoneywell.com

The MTO process typically uses a fluidized-bed reactor and a shape-selective catalyst, most commonly a silicoaluminophosphate (SAPO-34). acs.orghoneywell.comresearchgate.net The catalyst's structure allows for the selective conversion of methanol into light olefins. dicp.ac.cn The ratio of prop-1-ene to ethene can be adjusted by modifying the process's operating conditions, such as temperature. researchgate.netnsf.gov For instance, higher temperatures generally favor the production of ethene. researchgate.net The total selectivity towards ethene and prop-1-ene can reach up to 80%. mdpi.com

Several MTO technologies have been developed and commercialized, including the UOP/Hydro MTO process and the DMTO process developed by the Dalian Institute of Chemical Physics. acs.orghoneywell.comresearchgate.net The world's first commercial MTO unit began operations in 2010. acs.orgdicp.ac.cn

The Advanced Catalytic Olefins (ACO) process, jointly developed by KBR and SK Innovation, is a catalytic cracking technology that converts paraffinic feedstocks like naphtha into light olefins. oilngasprocess.comoil-gasportal.comoil-gasportal.comkbr.com Unlike steam cracking, which is a thermal process, the ACO process utilizes a proprietary catalyst in a fluid catalytic cracking (FCC)-type system. oilngasprocess.comoil-gasportal.comoil-gasportal.com

A key advantage of the ACO process is its higher yield of olefins, particularly a higher prop-1-ene to ethene (P/E) ratio, which is typically around 1:1, compared to about 0.5-0.7:1 for conventional steam crackers. oilngasprocess.comoil-gasportal.comoil-gasportal.com This makes the ACO process particularly attractive for meeting the growing demand for prop-1-ene. The process also operates at lower temperatures (600-700°C) than steam cracking, resulting in lower energy consumption and a reduced CO2 footprint. oilngasprocess.comscribd.com The first commercial demonstration of the ACO technology was in 2010. kbr.com

| Process | Feedstock | Prop-1-ene/Ethene Ratio | Key Feature |

| Steam Cracking | Naphtha | ~0.5-0.7 | Thermal process |

| ACO Process | Naphtha | ~1.0 | Catalytic process, higher prop-1-ene yield |

Comparison based on available process data. oilngasprocess.comoil-gasportal.comoil-gasportal.com

Green Ethylene as a Raw Material in Copolymer Synthesis

"Green ethylene," or bio-ethylene, is produced from renewable resources, most commonly through the dehydration of bio-ethanol derived from the fermentation of biomass such as sugarcane or corn. tandfonline.comgoogle.comresearchgate.net This bio-based ethene is chemically identical to its fossil fuel-derived counterpart and can be used as a drop-in replacement in existing polymerization and copolymerization processes. google.comresearchgate.net

The use of green ethylene for the synthesis of copolymers offers a pathway to produce bio-based polymers with a lower carbon footprint. tandfonline.comgoogle.comresearchgate.net These polymers can be used in a wide range of applications. google.com For example, bio-based ethene can be copolymerized with prop-1-ene to produce bio-based ethylene-propylene copolymers. google.com Furthermore, green ethylene can be used in reactions to create other bio-based chemical compounds, expanding the portfolio of sustainable materials. google.com The synthesis of new bio-based polyolefins has also been demonstrated through the copolymerization of ethene with bio-based monomers like limonene (B3431351) and β-pinene. acs.org

Characterization of Ethylene Propylene Copolymers

Spectroscopic Techniques for Composition and Microstructure Analysis

Spectroscopic methods are paramount for the non-destructive analysis of E-P copolymers, offering profound insights into their chemical composition and the arrangement of monomer units along the polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the detailed microstructural analysis of polymers, including ethylene-propylene copolymers. acs.org It provides quantitative information on comonomer content, sequence distribution, and even irregularities in the polymer chain. acs.orgceitec.cz

Carbon-13 (¹³C) NMR spectroscopy is particularly sensitive to the chemical environment of each carbon atom in the polymer chain, making it ideal for determining the composition and monomer sequence distribution of E-P copolymers. researchgate.netkist.re.kr The chemical shifts of the carbon atoms are influenced by the nature of the neighboring monomer units, allowing for the identification and quantification of different monomer sequences (dyads, triads, tetrads, and pentads). kist.re.krresearchgate.net

Detailed analysis of the ¹³C NMR spectrum allows for the quantification of various microstructural elements. acs.org For instance, the resonances of methine and methylene (B1212753) carbons can be interpreted in terms of propylene-centered pentad sequences and methylene sequence lengths, respectively. researchgate.net This detailed information enables the calculation of the mole fractions of ethylene (B1197577) and propylene (B89431) and provides insights into the polymerization mechanism. acs.orgresearchgate.net Researchers have developed robust methods for the automated analysis of complex ¹³C NMR spectra of E-P copolymers, which allows for the quantification of regio-irregular units (like 2,1-insertions) and various end-groups. acs.org This level of detail is crucial for understanding the influence of catalysts and polymerization conditions on the final polymer structure. acs.orgresearchgate.net

The quantitative accuracy of ¹³C NMR allows for the direct calculation of the reactivity ratio product (r₁r₂), a key parameter in copolymerization theory, from the peak areas in the spectrum. researchgate.netacs.org This is achieved by measuring the copolymer composition and the ratio of contiguous to isolated propylene sequences. researchgate.net

| Sequence Type | Carbon Type | Exemplary Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| PPP | Methyl (CH₃) | ~20-22 | Propylene homosequences |

| PPE | Methyl (CH₃) | ~19-21 | Propylene-Ethylene linkages |

| EPE | Methyl (CH₃) | ~19-20 | Isolated Propylene units |

| EEE | Methylene (CH₂) | ~30 | Ethylene homosequences |

| PEP | Methine (CH) | ~30-31 | Alternating sequences |

While one-dimensional (1D) ¹³C NMR is powerful, complex spectra with overlapping resonances can sometimes lead to ambiguity in assignments. kglmeridian.com Two-dimensional (2D) NMR techniques, particularly the "Incredible Natural Abundance DoublE QUAntum Transfer Experiment" (INADEQUATE), provide a more definitive method for establishing the structure. scispace.comiupac.org

The 2D INADEQUATE experiment directly reveals carbon-carbon connectivities by detecting pairs of adjacent ¹³C atoms in their natural abundance. scispace.com This is exceptionally useful for tracing the carbon backbone of the copolymer and unambiguously assigning complex resonances. researchgate.netscispace.com By tracing these connectivities, researchers have been able to confirm triad (B1167595) and tetrad sequence assignments and, for the first time, determine pentad comonomer sequence assignments for the methine carbons in ethylene-propylene copolymers. researchgate.net This technique has proven invaluable in rectifying previous assignments and providing a more profound understanding of the polymer's detailed microstructure. iupac.org The combination of 1D and 2D NMR techniques offers a powerful methodology for gaining comprehensive information on the microstructure of these polymers. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, versatile, and widely used technique for the analysis of E-P copolymers. stress.comfrancis-press.com It is based on the principle that different chemical bonds and functional groups absorb infrared radiation at specific, characteristic frequencies. researchgate.net By analyzing the resulting spectrum, one can identify the presence of ethylene and propylene units and quantify their relative amounts. acs.orgacs.orgacs.org

The FTIR spectrum of an E-P copolymer displays characteristic absorption bands corresponding to the vibrations of its constituent groups. researchgate.net For example, the methyl (CH₃) groups from the propylene units and methylene (CH₂) groups present in both ethylene and propylene units have distinct absorption bands. spectra-analysis.com The random copolymerization of ethylene and propylene results in a characteristic triad of absorbance bands in the 700-800 cm⁻¹ region. spectra-analysis.com The relative intensities of these bands, particularly those related to methyl and methylene groups, can be used to determine the ethylene-propylene ratio in the copolymer. francis-press.comspectra-analysis.com

FTIR is often coupled with separation techniques like Gel Permeation Chromatography (GPC) or High-Temperature Gradient HPLC, allowing for the determination of compositional changes across the molecular weight distribution. spectra-analysis.comresearchgate.netresearchgate.net This hyphenated approach (e.g., GPC-FTIR) provides a more complete picture of the copolymer's heterogeneity. spectra-analysis.comresearchgate.net While less detailed than NMR for sequence distribution analysis, FTIR is a faster and less costly alternative for routine compositional analysis. spectra-analysis.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Monomer Unit | Application |

|---|---|---|---|

| ~2920 | Asymmetric CH₂ stretching | Ethylene & Propylene | General hydrocarbon presence |

| ~2847 | Symmetric CH₂ stretching | Ethylene & Propylene | General hydrocarbon presence |

| ~1453-1465 | CH₃ bending / CH₂ scissoring | Propylene (CH₃) / Both (CH₂) | Compositional analysis (ratio) |

| ~1375-1378 | CH₃ symmetric bending (umbrella) | Propylene | Propylene content quantification |

| ~720-722 | (CH₂)n rocking (n ≥ 4) | Ethylene sequences | Ethylene sequence length |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Compositional Analysis and Separation

Chromatographic techniques are essential for separating polymer chains based on their physical or chemical properties, such as molecular weight or composition. acs.orgacs.org When coupled with spectroscopic detectors, these methods provide a detailed characterization of the distribution of these properties within a sample.

Pyrolysis-Gas Chromatography (Py-GC) is a powerful, albeit destructive, analytical technique used to determine the composition and microstructure of polymers that are not amenable to direct analysis by conventional GC-MS. nih.govd-nb.infoeag.com The method involves heating the copolymer sample to a high temperature (e.g., 500-1400 °C) in an inert atmosphere. d-nb.inforesearchgate.net This thermal energy causes the polymer chains to break down into smaller, volatile fragments in a reproducible manner. d-nb.info

These fragments, or pyrolyzates, are then swept into a gas chromatograph, where they are separated based on their boiling points and interaction with the GC column. nih.gov The separated fragments are subsequently identified by a detector, typically a mass spectrometer (MS). nih.govd-nb.info The resulting chromatogram, often called a pyrogram, serves as a "fingerprint" of the original polymer. nih.gov

For E-P copolymers, the distribution of the pyrolysis products, particularly the trimers, can be analyzed to infer information about the arrangement of monomer units in the original polymer chain. nih.gov By applying statistical modeling to the pyrogram data, it is possible to quantify the number-average sequence length for both ethylene and propylene, which in turn defines the copolymer's microstructure and average composition. nih.gov Py-GC offers a relatively simple and rapid approach for microstructural analysis compared to other techniques. nih.gov The development of two-dimensional gas chromatography (GCxGC) is expected to further enhance the accuracy and reproducibility of this method. nih.govjeol.com

Liquid Chromatography Approaches (e.g., Solvent Gradient Interaction Chromatography - SGIC)

High-Temperature Solvent Gradient Interaction Chromatography (HT-SGIC) has emerged as a powerful and efficient technique for the chemical composition analysis of ethylene-propylene copolymers. nih.gov This method separates copolymer chains based on their chemical composition, specifically the ethylene and propylene content. nih.gov

The separation is typically performed at elevated temperatures, such as 160°C, using a graphitized carbon stationary phase (e.g., Hypercarb). nih.gov A solvent gradient is applied, commonly transitioning from a weak solvent like 1-decanol (B1670082) to a strong solvent such as 1,2,4-trichlorobenzene (B33124) (TCB). nih.gov In HT-SGIC, the polymer sample is dissolved and injected into the mobile phase. The separation mechanism involves the adsorption and desorption behavior of the polymer chains on the stationary phase, which is influenced by the solvent composition. nih.gov Ethylene-propylene copolymer chains are eluted based on their ethylene/propylene content and the length of their ethylene or propylene sequences. nih.gov By modifying the solvent gradient profile, such as by slowing the increase in the strong solvent's volume fraction, the resolution of the separation can be significantly improved, allowing for the distinction between E-P samples with very similar ethylene contents. nih.gov

This technique is particularly advantageous as it can analyze a wide range of copolymers, from highly crystalline to amorphous elastomers, which is a limitation for crystallization-based techniques. polymerchar.com The use of a graphitized carbon column with a decanol-trichlorobenzene gradient can achieve separation of ethylene-propylene copolymers based on their comonomer incorporation level in a short analysis time. polymerchar.com Furthermore, coupling SGIC with other techniques in a two-dimensional approach (HT 2D-LC), such as Gel Permeation Chromatography (GPC), allows for a more comprehensive characterization by separating the polymer by chemical composition in the first dimension and then by molar mass in the second dimension. polymerchar.comippi.ac.ir

Gas Chromatography for Permeation Characteristics

Gas chromatography, particularly in its inverse mode (Inverse Gas Chromatography or IGC), is a versatile technique for characterizing the surface and bulk properties of solid materials, including ethylene-propylene copolymers. wikipedia.org In contrast to analytical GC where the column is a standard and the sample is unknown, in IGC, the column is packed with the solid material to be studied (e.g., ethylene-propylene copolymer), and known gases or vapors (probe molecules) are injected. wikipedia.org By measuring the retention time of these probe molecules, various physicochemical properties of the copolymer can be determined. wikipedia.org

IGC is highly sensitive to the surface chemistry of the material. youtube.com It has been effectively used to study surface properties and interactions, which are crucial for understanding adhesion and compatibility in blends and composites. wikipedia.org For instance, IGC has been employed to investigate the degree of crosslinking in ethylene propylene rubber by applying the Flory-Rehner equation. wikipedia.org The technique can also detect first and second-order phase transitions, such as the glass transition temperature (Tg). wikipedia.org

Another application of gas chromatography in this field is Pyrolysis-Gas Chromatography (Py-GC). This method involves the thermal decomposition of the copolymer in an inert atmosphere, followed by the separation and detection of the resulting fragments by GC. nih.gov Analysis of the fragment distribution, such as the trimer distribution, allows for the determination of the copolymer's average composition and detailed microstructure, including the monomer sequence length. nih.gov Py-GC offers a relatively simple and rapid approach to study the monomer arrangement in ethylene-propylene copolymers. nih.gov

Thermal Analysis for Structural and Phase Behavior

Thermal analysis techniques are fundamental in characterizing the structural and phase behavior of ethylene-propylene copolymers. These methods measure the physical and chemical properties of the material as a function of temperature. slideshare.netyoutube.com

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are two of the most widely used thermal analysis techniques for polymers. hu-berlin.defilab.fr Both methods involve heating or cooling a sample and a reference material under a controlled temperature program. hu-berlin.defilab.fr DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature, while DTA measures the temperature difference between the sample and the reference. hu-berlin.defilab.fr These measurements provide information on thermal transitions such as melting, crystallization, and glass transitions. filab.frtandfonline.com

For ethylene-propylene copolymers, DSC analysis reveals key thermal properties. The melting temperature (Tm) corresponds to the melting of crystalline propylene or ethylene sequences within the polymer chains. tandfonline.com The crystallization temperature (Tc) is observed upon cooling and indicates the temperature at which the polymer chains organize into crystalline structures. tandfonline.com The enthalpy of fusion (ΔHf), or melting enthalpy, is calculated from the area of the melting peak and is proportional to the degree of crystallinity of the copolymer. tandfonline.comresearchgate.net

Studies have shown that for block copolymers of ethylene and propylene, DTA thermograms can exhibit endothermic minima at approximately 138°C and 163°C, corresponding to the melting of the different polymer blocks. allenpress.com The ratio of the heights of these minima can be a function of the ethylene and propylene content. allenpress.com In grafted copolymers, such as ethylene propylene copolymer-grafted-acrylic acid, DSC has shown that the presence of the grafted monomer can act as a nucleating agent, increasing the crystallization temperature and the rate of crystallization of the propylene sequences. tandfonline.com

Below is a table summarizing typical thermal data obtained from DSC analysis of EPDM/PP blends with varying compositions. researchgate.net